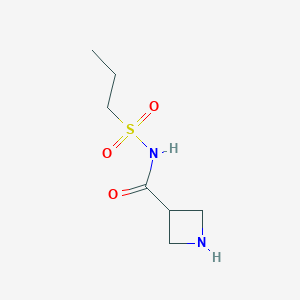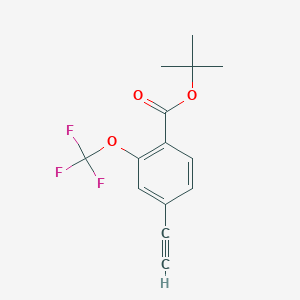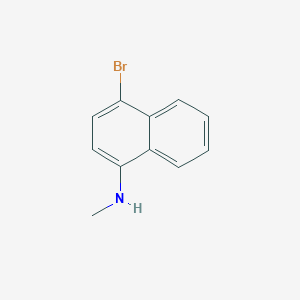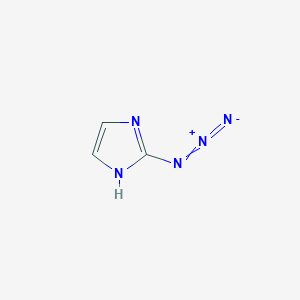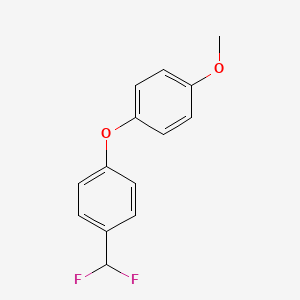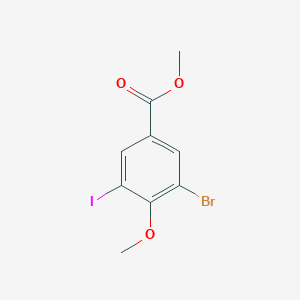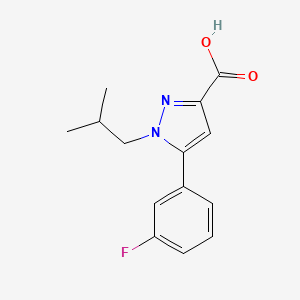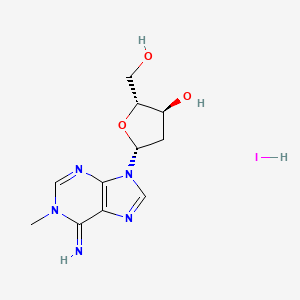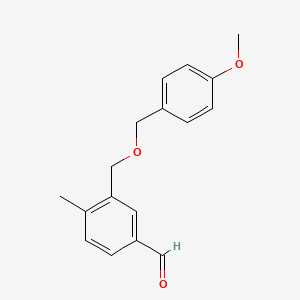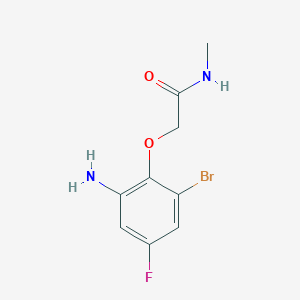
2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide is an organic compound with a complex structure that includes bromine, fluorine, and an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-amino-6-bromo-4-fluorophenol.
Reaction with Acetyl Chloride: The phenol is reacted with acetyl chloride in the presence of a base such as pyridine to form 2-(2-amino-6-bromo-4-fluorophenoxy)acetyl chloride.
Amidation: The acetyl chloride derivative is then reacted with methylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amide group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the amide to an amine.
Major Products
Substitution: Products can include derivatives with different halogens or other substituents.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically yields amines or other reduced forms of the compound.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in developing new materials with specific properties, such as polymers or coatings.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mécanisme D'action
The mechanism of action for 2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide would depend on its specific application:
Enzyme Inhibition: If used as a pharmaceutical, it may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, altering signal transduction pathways.
Material Properties: In materials science, its action would be related to its chemical and physical properties, such as its ability to form stable films or coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-amino-6-bromo-4-fluorophenoxy)-N,N-dimethylacetamide
- 2-(2-amino-6-bromo-4-fluorophenoxy)-N-(3-chlorophenyl)acetamide
- Methyl 4-(2-amino-6-bromo-4-fluorophenoxy)butanoate
Uniqueness
2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide is unique due to its specific combination of bromine, fluorine, and an amide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical modifications or interactions.
Propriétés
Formule moléculaire |
C9H10BrFN2O2 |
|---|---|
Poids moléculaire |
277.09 g/mol |
Nom IUPAC |
2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide |
InChI |
InChI=1S/C9H10BrFN2O2/c1-13-8(14)4-15-9-6(10)2-5(11)3-7(9)12/h2-3H,4,12H2,1H3,(H,13,14) |
Clé InChI |
IYEHGBAGDGKFLX-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)COC1=C(C=C(C=C1Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


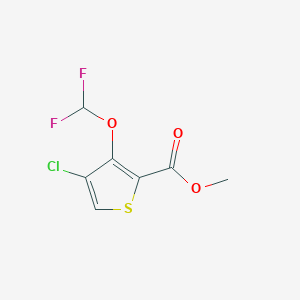
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)
